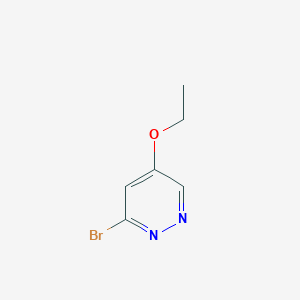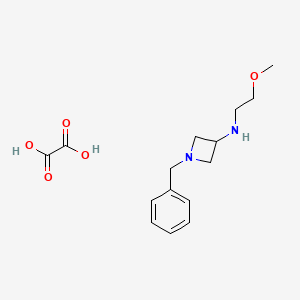![molecular formula C16H12ClFOS B13101549 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a chlorinated and fluorinated phenyl group, a propanoyl group, and a thiobenzaldehyde moiety
Vorbereitungsmethoden
The synthesis of 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the introduction of the thiobenzaldehyde group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of solvents.
Analyse Chemischer Reaktionen
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde can be compared with other similar compounds, such as:
- 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
Eigenschaften
Molekularformel |
C16H12ClFOS |
|---|---|
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
4-[3-(3-chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-14-7-12(8-15(18)9-14)3-6-16(19)13-4-1-11(10-20)2-5-13/h1-2,4-5,7-10H,3,6H2 |
InChI-Schlüssel |
VDSRXMTUBBSROQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=S)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


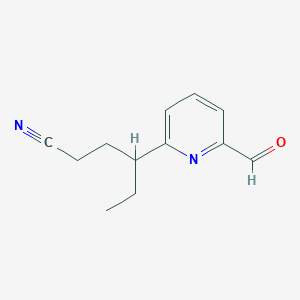

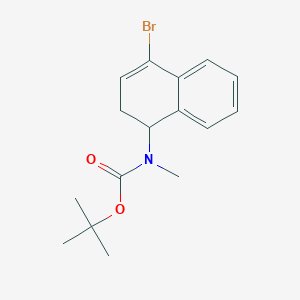

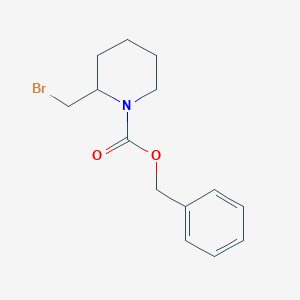
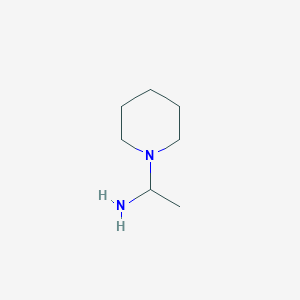
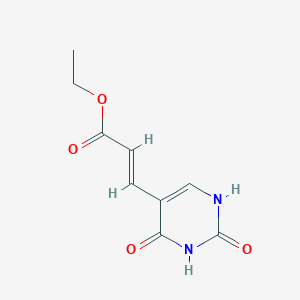
![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)
